![molecular formula C23H22N2O3S B2873376 N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 391876-80-5](/img/structure/B2873376.png)
N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide, also known as BI-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-apoptotic and anti-necrotic properties, making it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
This compound has been studied for its potential use in treating Alzheimer’s disease (AD). It’s part of a class of compounds that inhibit the acetylcholinesterase enzyme (AChE), which is a target for AD therapy . The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in AD patients.
Antibacterial Properties
Some analogs of the compound have shown promising antibacterial properties. For instance, certain tetrahydroisoquinoline derivatives have been synthesized and evaluated for their efficacy against pathogenic bacterial strains, indicating the potential of N-benzyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide in this field .
Neuroprotective Agent
The compound’s structural class is known to contain neuroprotective agents. These agents can potentially protect nerve cells against damage, which is beneficial in various neurodegenerative disorders, including Parkinson’s disease .
Anti-inflammatory Applications
N-benzyl tetrahydroisoquinolines have been identified as antineuroinflammatory agents. This suggests that N-benzyl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide could be used to develop treatments for neuroinflammation, which is associated with several neurological diseases .
Synthetic Chemistry
The compound serves as a precursor in the synthesis of various alkaloids. Its derivatives are important in synthetic chemistry for constructing complex molecules, which can be used in the development of new pharmaceuticals .
Asymmetric Catalysis
Derivatives of tetrahydroisoquinoline, to which the compound belongs, have broad applications in asymmetric catalysis. They serve as chiral scaffolds, which are crucial for creating enantiomerically pure substances in pharmaceutical chemistry .
Wirkmechanismus
Target of Action
The primary target of N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is the acetylcholinesterase enzyme (AChE) . AChE is a crucial enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition .
Mode of Action
N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide acts as a potent inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby increasing its level in the synaptic cleft . This results in enhanced nerve impulse transmission, which can counteract the cognitive decline associated with conditions like Alzheimer’s disease .
Biochemical Pathways
The compound’s action primarily affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels .
Result of Action
The inhibition of AChE by N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide leads to an increase in acetylcholine levels, which can enhance nerve impulse transmission . This can potentially improve cognitive function and memory, making the compound a potential therapeutic agent for conditions like Alzheimer’s disease .
Eigenschaften
IUPAC Name |
N-benzyl-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-23(24-16-18-6-2-1-3-7-18)20-10-12-22(13-11-20)29(27,28)25-15-14-19-8-4-5-9-21(19)17-25/h1-13H,14-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXLMJVSOGTOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.